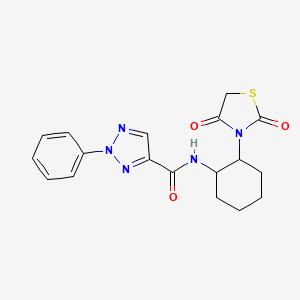

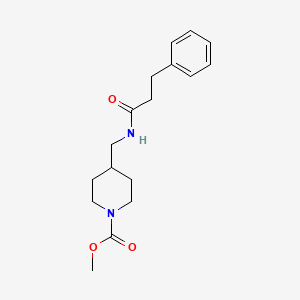

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

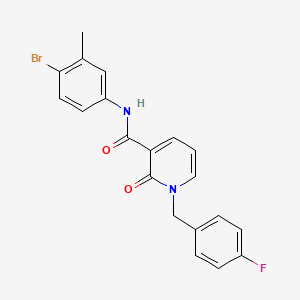

The molecule “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a 2,4-dioxothiazolidine ring, a cyclohexyl group, a phenyl group, a 1,2,3-triazole ring, and a carboxamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or via the versatile and efficient synthetic route .Mecanismo De Acción

Target of Action

The primary target of this compound is the Peroxisome proliferator‐activated receptor‐γ (PPAR‐γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, modulating its activity . Unlike full agonists, partial agonists like this compound can avoid the adverse effects associated with PPAR‐γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

The activation of PPAR-γ by this compound influences several biochemical pathways. It primarily affects the pathways involved in glucose metabolism, lipid metabolism, and inflammation . The modulation of these pathways can lead to improved insulin sensitivity and reduced inflammation, which are beneficial effects in the management of diabetes .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The activation of PPAR-γ by this compound leads to several molecular and cellular effects. It can improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation . These effects make it a promising candidate for the treatment of diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the PPAR-γ receptor . .

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c24-16-11-27-18(26)22(16)15-9-5-4-8-13(15)20-17(25)14-10-19-23(21-14)12-6-2-1-3-7-12/h1-3,6-7,10,13,15H,4-5,8-9,11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQITRIPGNABFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)

![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2754862.png)

![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)